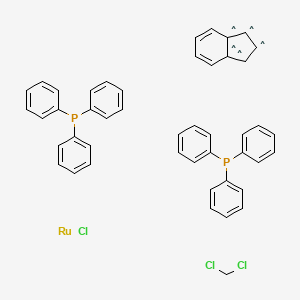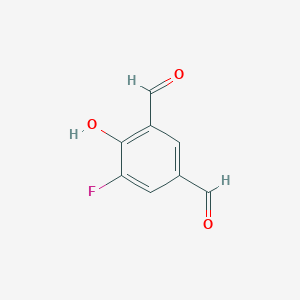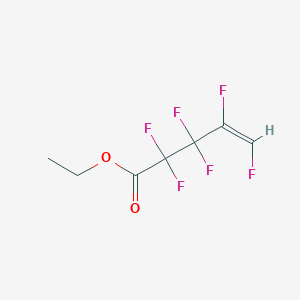
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct, 98%
Descripción general
Descripción
Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct is a ruthenium-based organometallic compound. It is characterized by the presence of a ruthenium atom that is bonded to two triphenylphosphine (PPh3) ligands and one indenyl (C9H7) ligand, as well as two chlorine (Cl) atoms and one dichloromethane (CH2Cl2) molecule . The ruthenium atom in this compound has a +2 oxidation state.
Molecular Structure Analysis
The molecular formula of this compound is C45H37ClP2Ru, and it has a molecular weight of 776.25 g/mol . The structure includes a ruthenium atom bonded to two triphenylphosphine ligands and one indenyl ligand, as well as two chlorine atoms and one dichloromethane molecule.Chemical Reactions Analysis
This compound has been widely used in various fields of research, including catalysis, organic synthesis, and medicinal chemistry. It’s an important precursor for the synthesis of other organometallic compounds.Physical And Chemical Properties Analysis
This compound is a red-brown solid . It may contain ≤1 molar equivalent dichloromethane/acetone .Aplicaciones Científicas De Investigación
Synthesis of Chiral-at-metal Ruthenium Allenylidene Complexes
This compound serves as a reactant in the synthesis of chiral-at-metal ruthenium allenylidene complexes. These complexes are significant in research due to their potential applications in asymmetric catalysis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .
Catalyst for Olefination of Carbonyl Compounds
It acts as a catalyst for the olefination of carbonyl compounds. This process is important for forming carbon-carbon double bonds, a key step in synthesizing various organic molecules, including pharmaceuticals and polymers .
Catalyst Precursor for Living Radical Polymerization
The compound is used as a catalyst precursor for living radical polymerization. This type of polymerization allows for more control over molecular weight and polymer architecture, which is beneficial in creating materials with specific properties .
Catalyst for Redox Isomerization of Propargylic Alcohols
It also serves as a catalyst for the redox isomerization of propargylic alcohols. This reaction is useful in organic synthesis, particularly in the transformation of alkyne derivatives to ketone or aldehyde functionalities .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to act as a catalyst in various chemical reactions .
Mode of Action
This compound acts as a catalyst in several chemical reactions. It is used in the olefination of carbonyl compounds , as a precursor for living radical polymerization , and in the redox isomerization of propargylic alcohols .
Biochemical Pathways
The compound is involved in several biochemical pathways. It facilitates the single-chain folding of polymers, domino redox bicycloisomerization, selective radical addition with a designed heterobifunctional halide, and tandem living radical polymerization via in situ monomer transformation with alcohols . It also enables the atom-economical synthesis of nitrogen heterocycles .
Result of Action
The compound’s action results in the facilitation of various chemical reactions. It enables the formation of new bonds and structures in the reactants, leading to the production of desired products .
Propiedades
InChI |
InChI=1S/2C18H15P.C9H7.CH2Cl2.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-5-9-7-3-6-8(9)4-1;2-1-3;;/h2*1-15H;1-7H;1H2;1H;/q;;;;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBPLJUBDKEQL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=C[C]2[CH][CH][CH][C]2C=C1.C(Cl)Cl.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H39Cl3P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 121233187 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)





![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
